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Compound of Interest

Compound Name: EML4-ALK kinase inhibitor 1

Cat. No.: B11937539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the EML4-ALK inhibitor, Crizotinib, and its

cross-reactivity with a panel of other kinases. The information presented is supported by

experimental data to aid in the evaluation of its selectivity and potential off-target effects.

Introduction
Crizotinib is a first-in-class, ATP-competitive small-molecule inhibitor of the anaplastic

lymphoma kinase (ALK) tyrosine kinase.[1] It is a multi-targeted tyrosine kinase inhibitor that

has demonstrated significant clinical activity in the treatment of non-small cell lung cancer

(NSCLC) harboring ALK rearrangements.[1] Beyond its primary target, Crizotinib is also known

to inhibit other kinases, including c-MET and ROS1.[2] Understanding the broader kinase

inhibition profile of Crizotinib is crucial for predicting its therapeutic efficacy, potential side

effects, and for the development of more selective next-generation inhibitors.

Quantitative Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of Crizotinib against a panel of

selected kinases. The data, presented as half-maximal inhibitory concentrations (IC50),

provides a quantitative measure of the inhibitor's potency against each kinase.
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Kinase Target Crizotinib IC50 (nM)

ALK 23.4

ROS1 3.5

MET 8.2

AXL 15.6

FLT3 120

FES 28

LCK >1000

SRC >1000

Data is a representative summary from publicly available research and may vary based on

specific experimental conditions.[2]

Experimental Protocols
The following is a detailed methodology for a representative biochemical kinase assay, the

LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase

Assay, which is commonly used to determine the in vitro kinase inhibition profile of compounds

like Crizotinib.[3][4][5]

LANCE® Ultra TR-FRET Kinase Assay Protocol
This assay measures the phosphorylation of a ULight™-labeled peptide substrate by a kinase.

The detection is achieved using a Europium (Eu)-labeled anti-phospho-peptide antibody. When

the substrate is phosphorylated, the Eu-labeled antibody binds to it, bringing the donor (Eu)

and acceptor (ULight™) molecules in close proximity, resulting in a FRET signal.

I. Reagent Preparation:

Kinase Reaction Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2,

1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.[4] Any additional required cofactors for the

specific kinase should be added.
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Kinase Solution: Dilute the target kinase to a 2X final concentration in the Kinase Reaction

Buffer.

Substrate and ATP Solution: Prepare a 4X solution of the ULight™-labeled peptide substrate

and a 4X solution of ATP in the Kinase Reaction Buffer. The final ATP concentration should

ideally be at the Km value for the specific kinase.

Inhibitor Solutions: Prepare serial dilutions of Crizotinib in 100% DMSO. Then, dilute these

solutions into the Kinase Reaction Buffer to a 4X final concentration.

Stop Solution: Prepare a solution of 40 mM EDTA in 1X LANCE Detection Buffer.[5]

Detection Mix: Prepare a 4X solution of the Eu-labeled anti-phospho-peptide antibody in 1X

LANCE Detection Buffer.[5]

II. Assay Procedure:

Kinase Reaction:

Add 5 µL of the 2X kinase solution to the wells of a 384-well microplate.

Add 2.5 µL of the 4X inhibitor solution (or vehicle control) to the respective wells.

Initiate the reaction by adding 2.5 µL of the 4X ULight™-peptide/ATP mix.[5]

Cover the plate and incubate for 60 minutes at room temperature.[4][5]

Reaction Termination:

Add 5 µL of the 4X Stop Solution to each well to terminate the kinase reaction.[4][5]

Incubate for 5 minutes at room temperature.[5]

Signal Detection:

Add 5 µL of the 4X Detection Mix to each well.[4]

Cover the plate and incubate for 60 minutes at room temperature.[4]
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Read the plate on a TR-FRET compatible plate reader, with excitation at 320 nm and

emission at 615 nm (Europium) and 665 nm (ULight™).[5]

III. Data Analysis:

Calculate the TR-FRET ratio by dividing the emission signal at 665 nm by the signal at 615

nm.

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software.

Signaling Pathway and Experimental Workflow
Visualization
The following diagrams illustrate the EML4-ALK signaling pathway and the experimental

workflow for assessing kinase inhibitor cross-reactivity.
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Caption: Simplified EML4-ALK signaling pathways.
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Caption: Experimental workflow for kinase inhibitor profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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